molecular formula C2HBr3F2 B1623715 1,1,2-Tribromo-1,2-difluoroethane CAS No. 353-97-9

1,1,2-Tribromo-1,2-difluoroethane

Cat. No. B1623715
CAS RN: 353-97-9
M. Wt: 302.74 g/mol
InChI Key: WEOPEGKLXDOKLY-UHFFFAOYSA-N
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Description

1,1,2-Tribromo-1,2-difluoroethane is a chemical compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.73800 . The compound is also known by several synonyms, including 1,1,2-Tribromo-2H-perfluoroethane and 1,2-Difluor-1,1,2-tribrom-ethan .


Molecular Structure Analysis

The molecular structure of 1,1,2-Tribromo-1,2-difluoroethane consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The exact mass of the compound is 299.76000 .


Physical And Chemical Properties Analysis

1,1,2-Tribromo-1,2-difluoroethane has a density of 2.693g/cm3 . It has a boiling point of 144.5ºC at 760 mmHg . The flash point of the compound is 41.2ºC . The index of refraction is 1.53 .

Scientific Research Applications

Catalytic Applications and Environmental Impact

1,1,2-Tribromo-1,2-difluoroethane's derivatives and related chemicals have been studied for their potential in catalytic processes and environmental impact. The synthesis of trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane (FC-134a), was achieved with high selectivity and conversion through hydrodechlorination of 1,1,2-trichlorotrifluoroethane over Bi–Pd supported on metal oxides, showcasing its role in developing CFC replacements for refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).

Fluorination Techniques in Organic Synthesis

Research has demonstrated the utility of compounds similar to 1,1,2-Tribromo-1,2-difluoroethane in fluorination techniques, crucial for the synthesis of organofluorine compounds. For instance, 2,2,2-Trifluorodiazoethane (CF3CHN2) is valued for rapidly synthesizing various classes of trifluoromethyl-substituted organic molecules, highlighting the importance of fluoroalkyl groups in both academic and industrial research for their unique physical and chemical properties (Mykhailiuk, 2020).

Environmental Sustainability and Green Chemistry

The conversion of hydrofluorocarbons into valuable fluorinated compounds using a fully contained flow reactor setup represents a strategic approach towards utilizing toxic waste materials derived from industrial processes, such as the manufacture of polytetrafluoroethylene. This method emphasizes the importance of modern chemical research in enhancing the sustainability of large-scale production by minimizing environmental impact (Musio, Gala, & Ley, 2018).

Safety And Hazards

1,1,2-Tribromo-1,2-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

1,1,2-tribromo-1,2-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOPEGKLXDOKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr3F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420172
Record name 1,1,2-Tribromo-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Tribromo-1,2-difluoroethane

CAS RN

353-97-9
Record name 1,1,2-Tribromo-1,2-difluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Tribromo-1,2-difluoroethane

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